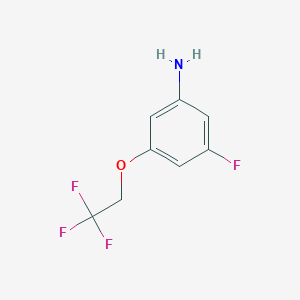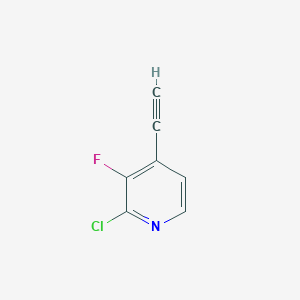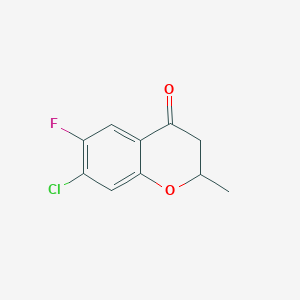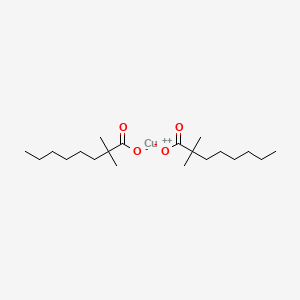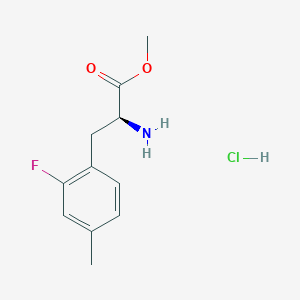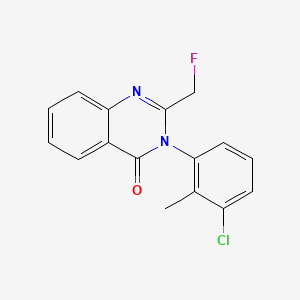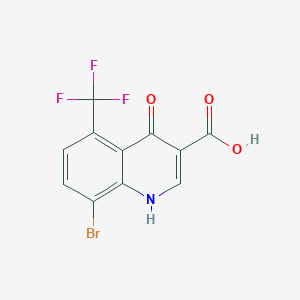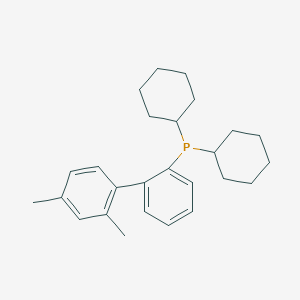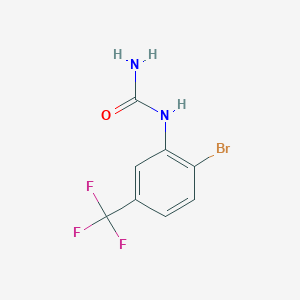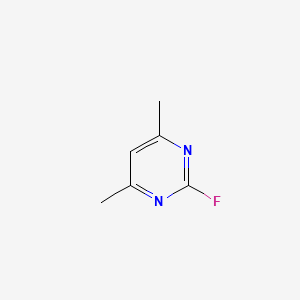
2-Fluoro-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4,6-dimethylpyrimidine typically involves the fluorination of 2-chloropyrimidine derivatives. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent and fluorinating agent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4,6-dimethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it more reactive towards nucleophiles compared to its non-fluorinated counterparts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the substitution of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-dimethylpyrimidine derivatives .
Applications De Recherche Scientifique
2-Fluoro-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents, particularly in the development of drugs targeting nucleic acid synthesis.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,6-dimethylpyrimidine and its derivatives involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. In medicinal chemistry, fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Fluoro-4,6-dimethylpyrimidine.
2-Amino-4,6-dimethylpyrimidine: A derivative obtained through nucleophilic substitution reactions.
2,4,6-Trimethylpyrimidine: A structurally similar compound with different chemical properties due to the absence of the fluorine atom.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased reactivity towards nucleophiles and potential therapeutic applications. This makes it distinct from its non-fluorinated counterparts and other similar compounds .
Propriétés
IUPAC Name |
2-fluoro-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBTFGGAKGQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
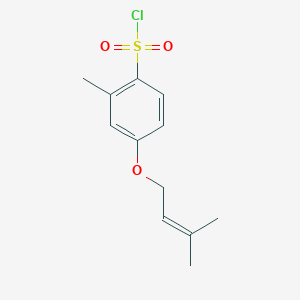
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
